Cas no 1781885-17-3 (2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid)

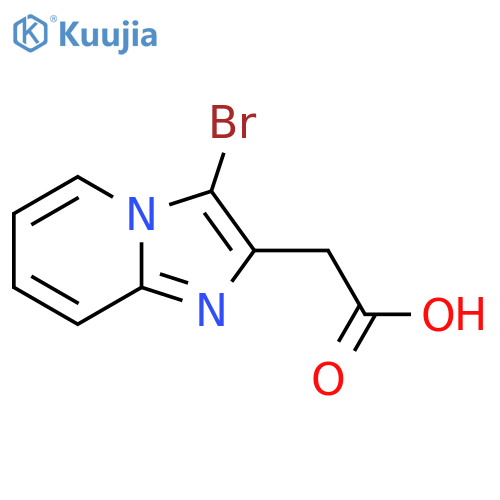

1781885-17-3 structure

商品名:2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid

2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1695851

- 1781885-17-3

- 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}aceticacid

- 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid

- Imidazo[1,2-a]pyridine-2-acetic acid, 3-bromo-

- 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

- 2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid

-

- インチ: 1S/C9H7BrN2O2/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9/h1-4H,5H2,(H,13,14)

- InChIKey: WZTBSXRWBVDFRR-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(CC(=O)O)N=C2C=CC=CN21

計算された属性

- せいみつぶんしりょう: 253.96909g/mol

- どういたいしつりょう: 253.96909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 54.6Ų

じっけんとくせい

- 密度みつど: 1.78±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 1.49±0.10(Predicted)

2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1695851-0.05g |

2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |

1781885-17-3 | 0.05g |

$624.0 | 2023-09-20 | ||

| Enamine | EN300-1695851-0.5g |

2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |

1781885-17-3 | 0.5g |

$713.0 | 2023-09-20 | ||

| Enamine | EN300-1695851-5g |

2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |

1781885-17-3 | 5g |

$2152.0 | 2023-09-20 | ||

| Enamine | EN300-1695851-0.25g |

2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |

1781885-17-3 | 0.25g |

$683.0 | 2023-09-20 | ||

| Enamine | EN300-1695851-1.0g |

2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |

1781885-17-3 | 1g |

$743.0 | 2023-06-04 | ||

| Enamine | EN300-1695851-10.0g |

2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |

1781885-17-3 | 10g |

$3191.0 | 2023-06-04 | ||

| Enamine | EN300-1695851-1g |

2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |

1781885-17-3 | 1g |

$743.0 | 2023-09-20 | ||

| Enamine | EN300-1695851-5.0g |

2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |

1781885-17-3 | 5g |

$2152.0 | 2023-06-04 | ||

| Enamine | EN300-1695851-0.1g |

2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |

1781885-17-3 | 0.1g |

$653.0 | 2023-09-20 | ||

| Enamine | EN300-1695851-2.5g |

2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid |

1781885-17-3 | 2.5g |

$1454.0 | 2023-09-20 |

2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

1781885-17-3 (2-{3-bromoimidazo1,2-apyridin-2-yl}acetic acid) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量